N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S.ClH/c1-29-17-10-15(11-18(13-17)30-2)21(28)27(8-3-7-26-9-6-24-14-26)22-25-19-5-4-16(23)12-20(19)31-22;/h4-6,9-14H,3,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPOCIELUEQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several critical functional groups that contribute to its biological activity:
- Imidazole Ring : Known for its role in biological systems, it enhances the compound's interaction with various targets.
- Fluorobenzo[d]thiazole Moiety : Increases lipophilicity and metabolic stability, which may improve bioavailability.
- Dimethoxybenzamide Group : Potentially involved in interactions with biological receptors and enzymes.
The molecular formula is with a molecular weight of approximately 477.0 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to significant downstream effects on cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby preventing substrate access and altering metabolic pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Properties : The structural components may also confer antimicrobial activity, making it a candidate for further investigation in treating infections.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might induce apoptosis via the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
